N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
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Overview
Description
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including butoxy, hydroxyethyl, amino, chloro, dinitrophenyl, azo, methoxy, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the azo compound: This step involves the diazotization of 2-chloro-4,6-dinitroaniline followed by coupling with 4-methoxyaniline to form the azo intermediate.
Introduction of the butoxy group: The intermediate is then reacted with butoxyethanol in the presence of a suitable catalyst to introduce the butoxy group.
Acetylation: Finally, the compound is acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the azo group can undergo reduction to form active metabolites that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide can be compared with similar compounds such as:
N-[5-[(2-Hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide: Lacks the butoxy group, resulting in different chemical properties and reactivity.
N-[5-[(2-Butoxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide: Lacks the hydroxy group, affecting its solubility and biological activity.
N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-nitrophenyl)azo]-4-methoxyphenyl]acetamide: Contains a nitro group instead of a dinitrophenyl group, leading to different reactivity and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.
Properties
CAS No. |
85409-73-0 |
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Molecular Formula |
C21H25ClN6O8 |
Molecular Weight |
524.9 g/mol |
IUPAC Name |
N-[5-[(2-butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H25ClN6O8/c1-4-5-6-36-20(30)11-23-17-9-15(24-12(2)29)16(10-19(17)35-3)25-26-21-14(22)7-13(27(31)32)8-18(21)28(33)34/h7-10,20,23,30H,4-6,11H2,1-3H3,(H,24,29) |
InChI Key |
HFRNBOQRHDDPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CNC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)O |
Origin of Product |
United States |
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